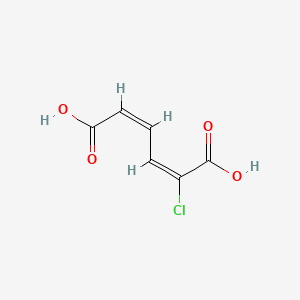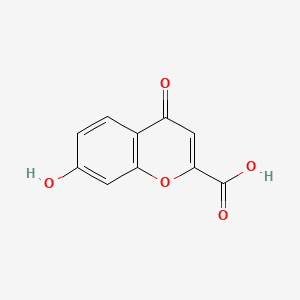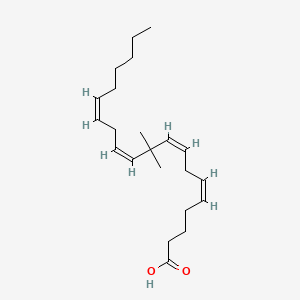
2-Chloro-cis,cis-muconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-cis,cis-muconic acid is a 2-chloromuconic acid. It derives from a cis,cis-muconic acid. It is a conjugate acid of a 2-chloro-cis,cis-muconate(2-).
Scientific Research Applications
Chemical Structure and Stability
2-Chloro-cis,cis-muconic acid has been studied for its chemical structure and stability under various conditions. It remains stable under slightly acidic conditions and isomerizes to cis, trans-form in highly acidic solutions. This compound is of interest due to its stability and potential for various biochemical applications (Schmidt, Remberg, & Knackmuss, 1980).
Conversion to Maleoylacetic Acid
Research has shown that 2-Chloro-cis,cis-muconic acid can be converted into maleoylacetic acid, a process that involves enzymes such as muconate cycloisomerase II. This process is significant in understanding the metabolic pathways and the biodegradation of chlorinated aromatic compounds (Schmidt & Knackmuss, 1980).
Renewable Unsaturated Polyesters
2-Chloro-cis,cis-muconic acid is a precursor in the synthesis of renewable unsaturated polyesters. Its incorporation into polyesters has been shown to influence the properties of these materials, such as glass transition and melting temperatures. This application is crucial in the development of sustainable materials (Rorrer et al., 2016).
Bio-based Nylon Production
The compound plays a role in the catalytic conversion to adipic acid for bio-based nylon production. This process involves bioreactor production, recovery from culture media, and polymerization, demonstrating a path towards sustainable nylon production (Vardon et al., 2016).
Microbial Cocultures for Production
Microbial cocultures have been engineered to produce 2-Chloro-cis,cis-muconic acid from glycerol, demonstrating its potential in biotechnological applications for the production of value-added chemicals (Zhang et al., 2015).
Metabolic Engineering for Production
Metabolic engineering has been employed to produce 2-Chloro-cis,cis-muconic acid in microorganisms like Corynebacterium glutamicum. This approach is significant for the industrial production of this compound and other chemicals from renewable sources (Becker et al., 2018).
Role in Enzymatic Catalysis
The interaction of 2-Chloro-cis,cis-muconic acid with enzymes like chlorocatechol 1,2-dioxygenase has been studied to understand its role in the biodegradation of aromatic compounds. This research is vital for understanding mechanisms of enzyme regulation and action (Melo, Araujo, & Costa-Filho, 2010).
properties
CAS RN |
34521-13-6 |
|---|---|
Product Name |
2-Chloro-cis,cis-muconic acid |
Molecular Formula |
C6H5ClO4 |
Molecular Weight |
176.55 g/mol |
IUPAC Name |
(2E,4Z)-2-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(6(10)11)2-1-3-5(8)9/h1-3H,(H,8,9)(H,10,11)/b3-1-,4-2+ |
InChI Key |
OZNNVVBQWHRHHH-HSFFGMMNSA-N |
Isomeric SMILES |
C(=C\C(=O)O)\C=C(/C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C=C(C(=O)O)Cl |
Canonical SMILES |
C(=CC(=O)O)C=C(C(=O)O)Cl |
synonyms |
2-chloro-cis,cis-muconate 2-chloro-cis,cis-muconic acid 2-chloromuconate 2-chloromuconic acid 2-chloromuconic acid, (E,Z)-isomer 2-chloromuconic acid, (Z,Z)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[9-methyl-2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1237299.png)
![1-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)sulfonyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-piperidinecarboxamide](/img/structure/B1237300.png)






![(4S,7S,12bR)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1237309.png)
![(1S,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1237310.png)
![N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2,2-diphenylacetamide](/img/structure/B1237311.png)


